molecular formula C19H21ClN4O2 B12759546 (E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine CAS No. 147700-45-6

(E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine

Cat. No.: B12759546
CAS No.: 147700-45-6
M. Wt: 372.8 g/mol
InChI Key: NLKAWGYDEDANHI-CMDGGOBGSA-N
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Description

(E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine is a synthetic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects. This particular compound is characterized by the presence of a chlorostyryl group attached to the xanthine core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available xanthine derivatives.

    Chlorostyryl Group Introduction: The chlorostyryl group is introduced via a Heck reaction, where a chlorostyrene derivative is coupled with the xanthine core in the presence of a palladium catalyst.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a solvent such as dimethylformamide (DMF) or toluene, at elevated temperatures (around 100-150°C).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Utilizing large reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as recrystallization or chromatography to ensure the purity of the final product.

    Quality Control: Implementing rigorous quality control measures to maintain consistency and meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chlorostyryl group to a styrene derivative.

    Substitution: The chlorine atom in the chlorostyryl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of styrene derivatives.

    Substitution: Formation of various substituted xanthine derivatives.

Scientific Research Applications

(E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets adenosine receptors, which are involved in various physiological processes.

    Pathways Involved: By binding to these receptors, the compound can modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-6-(3-Chlorostyryl)-4,4-dimethyl-2-(methylthio)-1,4-dihydropyrimidine
  • (E)-(3-Chlorostyryl)boronic acid
  • (E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

(E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine is unique due to its specific structural features, such as the presence of both the chlorostyryl group and the xanthine core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

147700-45-6

Molecular Formula

C19H21ClN4O2

Molecular Weight

372.8 g/mol

IUPAC Name

8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione

InChI

InChI=1S/C19H21ClN4O2/c1-3-10-23-17-16(18(25)24(11-4-2)19(23)26)21-15(22-17)9-8-13-6-5-7-14(20)12-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,21,22)/b9-8+

InChI Key

NLKAWGYDEDANHI-CMDGGOBGSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=CC=C3)Cl

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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